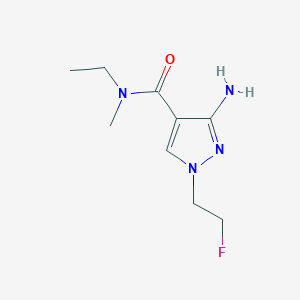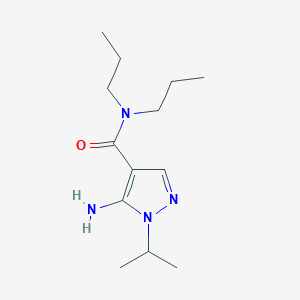
3-Amino-N-ethyl-1-(2-fluoroethyl)-n-methyl-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-N-ethyl-1-(2-fluoroethyl)-n-methyl-1H-pyrazole-4-carboxamide is a chemical compound with the molecular formula C8H13FN4O and a molecular weight of 200.21 g/mol . This compound belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N-ethyl-1-(2-fluoroethyl)-n-methyl-1H-pyrazole-4-carboxamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Introduction of the amino group: The amino group can be introduced by nucleophilic substitution reactions using suitable amine precursors.
Carboxamide formation: The carboxamide group can be introduced by reacting the intermediate with appropriate carboxylic acid derivatives or their activated forms.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control to enhance yield and purity. Continuous flow reactors and automated synthesis platforms can also be employed to scale up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-N-ethyl-1-(2-fluoroethyl)-n-methyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the amino, fluoroethyl, or carboxamide groups, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can lead to a variety of substituted pyrazole derivatives with different functional groups.
Applications De Recherche Scientifique
3-Amino-N-ethyl-1-(2-fluoroethyl)-n-methyl-1H-pyrazole-4-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the development of drugs targeting specific enzymes or receptors.
Biology: It is used in biochemical assays to investigate enzyme activity, protein interactions, and cellular pathways.
Industry: The compound is explored for its potential use in the development of agrochemicals, such as herbicides and insecticides, due to its bioactive properties.
Materials Science:
Mécanisme D'action
The mechanism of action of 3-Amino-N-ethyl-1-(2-fluoroethyl)-n-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-1H-pyrazole-4-carboxamide: Lacks the ethyl and fluoroethyl groups, which may result in different biological activities and properties.
N-Ethyl-1-(2-fluoroethyl)-1H-pyrazole-4-carboxamide: Lacks the amino group, which may affect its reactivity and interactions with molecular targets.
1-(2-Fluoroethyl)-n-methyl-1H-pyrazole-4-carboxamide: Lacks the amino and ethyl groups, which may influence its chemical and biological properties.
Uniqueness
3-Amino-N-ethyl-1-(2-fluoroethyl)-n-methyl-1H-pyrazole-4-carboxamide is unique due to the presence of multiple functional groups, including the amino, ethyl, fluoroethyl, and carboxamide groups. These functional groups contribute to its diverse reactivity and potential applications in various fields. The combination of these groups in a single molecule allows for unique interactions with molecular targets and pathways, making it a valuable compound for scientific research and industrial applications.
Propriétés
Formule moléculaire |
C9H15FN4O |
|---|---|
Poids moléculaire |
214.24 g/mol |
Nom IUPAC |
3-amino-N-ethyl-1-(2-fluoroethyl)-N-methylpyrazole-4-carboxamide |
InChI |
InChI=1S/C9H15FN4O/c1-3-13(2)9(15)7-6-14(5-4-10)12-8(7)11/h6H,3-5H2,1-2H3,(H2,11,12) |
Clé InChI |
PWMKCJVJKFMQPK-UHFFFAOYSA-N |
SMILES canonique |
CCN(C)C(=O)C1=CN(N=C1N)CCF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3S)-3-amino-3-[4,5-dichloro-2-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B11731773.png)
![N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine](/img/structure/B11731779.png)
![[2-(dimethylamino)ethyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11731787.png)
![5-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B11731800.png)
![bis({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11731808.png)
![N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine](/img/structure/B11731816.png)

![4-({[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)butan-1-ol](/img/structure/B11731825.png)
![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11731837.png)


![2-[3-({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B11731890.png)

